154362-03-5

NMR Spectroscopy Circular Dichroism Membrane Mimic

The Flemish A21G mutant Aβ40 peptide (CAS 154362-03-5) is essential for research on mutation-specific cerebral amyloid angiopathy (CAA). This synthetic variant features an alanine-to-glycine substitution at position 21, resulting in uniquely low aggregation propensity and selective resistance to neprilysin, a property not found in wild-type Aβ(1-40) or other mutants like E22Q or E22G. It replicates the distinctive vascular deposition profile of Flemish-AD, making it indispensable for studying pathogenic mechanisms, NEP-mediated clearance, and secondary nucleation in kinetic assays.

Molecular Formula
Molecular Weight 4315.84
CAS No. 154362-03-5
Cat. No. B612834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name154362-03-5
CAS154362-03-5
Molecular Weight4315.84
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

154362-03-5: A21G Flemish Mutant Amyloid-Beta (1-40) Peptide for Differentiated Alzheimer's Research


CAS 154362-03-5, (Gly21)-Amyloid β-Protein (1-40), is a synthetic peptide corresponding to the Flemish variant of the Alzheimer's disease-related amyloid-beta protein. This variant is characterized by a single alanine-to-glycine substitution at position 21 (A21G) within the wild-type Aβ40 sequence [1]. This mutation is directly linked to a familial, early-onset form of Alzheimer's disease with prominent cerebral amyloid angiopathy (CAA), making the peptide a critical tool for investigating mutation-specific pathogenic mechanisms rather than a general model of sporadic AD [2].

Why 154362-03-5 (A21G) Cannot Be Substituted by Generic Wild-Type Aβ40 in FAD Research


Substituting wild-type Aβ(1-40) for the 154362-03-5 A21G mutant peptide in experimental systems is scientifically invalid because the single point mutation causes profound, quantitative shifts in the peptide's behavior. Unlike the wild-type, which is a general model for amyloidogenesis, the A21G variant exhibits a unique bifurcation in its properties: it has a decreased rate of fibril extension [1], yet it is simultaneously and selectively resistant to degradation by the key Aβ-catabolizing enzyme neprilysin (NEP) [1]. This combination of reduced aggregation propensity and impaired clearance, not seen with wild-type or other intra-Aβ mutants like E22Q or E22G, is hypothesized to drive its distinctive pathogenic profile of progressive vascular deposition [2]. Using the wild-type peptide in CAA or Flemish-AD focused studies would misrepresent these critical gain-of-function and loss-of-function effects.

154362-03-5 (A21G) Quantified Differentiation Guide: Head-to-Head Evidence vs. Wild-Type Aβ40


A21G Mutant Displays 70% Lower α-Helical Content than WT Aβ40 Upon Membrane Binding

The A21G mutation severely disrupts the folding of Aβ40 at membrane-like interfaces. When bound to lyso-GM1 micelles, a model system for the neuronal membrane surface, the Flemish mutant peptide exhibits a dramatically lower α-helical content compared to the wild-type peptide [1]. This reveals a mutation-specific structural destabilization of the N-terminal α-helix.

NMR Spectroscopy Circular Dichroism Membrane Mimic Secondary Structure

A21G Mutation Selectively Inhibits Primary Nucleation of Aβ40 Fibril Formation

While the A21G mutant still forms amyloid fibrils, its aggregation mechanism is distinct. Kinetic analysis using a mathematical model of ThT fluorescence data reveals that the A21G substitution causes a specific, quantifiable inhibition of the primary nucleation step [1]. This is in contrast to other FAD mutants like E22G (Arctic) and E22Q (Dutch), which significantly increase nucleation and extension rates [2].

Aggregation Kinetics Thioflavin T Assay Nucleation Fibrillization

A21G Peptide is Selectively Resistant to Degradation by Neprilysin, Unlike E22 Mutants

Monomeric A21G peptides are degraded significantly more slowly by neprilysin (NEP) than wild-type Aβ40, whereas other FAD mutants (E22G, E22K, E22Q, D23N) are not [1]. This selective resistance is not observed for the other major Aβ-degrading enzymes, insulin-degrading enzyme (IDE) and plasmin, where all mutants and wild-type are degraded similarly [1].

Proteolysis Neprilysin (NEP) IDE Plasmin Catabolism

High-Value Research & Procurement Scenarios for A21G Flemish Aβ40 (154362-03-5)


Investigating the Structural Basis of Aβ-Membrane Interactions in CAA

Research groups modeling cerebral amyloid angiopathy (CAA) should use 154362-03-5 to replicate the mutation's specific disruptive effect on membrane-induced α-helix formation. The quantitative difference in helical content (11% for mutant vs. 37% for WT) provides a robust structural endpoint for studying lipid-induced misfolding and its role in vascular deposition [1].

Dissecting Primary vs. Secondary Nucleation Mechanisms in Amyloid Assembly

For biophysical chemists using kinetic assays to study fibril formation mechanisms, this peptide provides a unique, selective inhibitor of the primary nucleation step. This allows for the isolation and study of secondary nucleation processes, a capability not offered by wild-type or other mutant peptides which accelerate or do not alter this step [1].

Validating Proteolytic Resistance as a Pathogenic Mechanism in Early-Onset AD

Researchers studying Aβ clearance can employ this peptide to test the specific hypothesis that NEP resistance, a property quantifiably unique to the Flemish variant, leads to its accumulation [2]. The peptide's similar degradation rate by IDE and plasmin compared to wild-type serves as a critical internal control for assay specificity.

Comparative Oligomerization Studies Using Defined FAD Mutant Panels

When assembling a panel of FAD mutants (e.g., Flemish, Arctic, Dutch, Iowa) to study the structural basis of varied pathogenesis, 154362-03-5 is essential for providing the 'low-aggregation, NEP-resistant' phenotype contrast. Its unique oligomer distribution, including the absence of dodecamer formation observed for other Aβ42 alloforms, is crucial for structure-toxicity correlation studies [2].

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